3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one
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Overview
Description
3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one: is a synthetic steroidal compound with a molecular formula of C19H20O2 . It is characterized by its unique structure, which includes multiple conjugated double bonds and a methoxy group at the third position. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one can be achieved through a multi-step process. One efficient method involves the use of 6-methoxy-1-tetralone as a starting material. The D ring of the steroid is generated by the Lewis acid-catalyzed reaction of 1,2-bis(trimethylsiloxy)cyclobutene with an appropriate ketal. This two-pot procedure is efficient and yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The methoxy group at the third position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often require and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one has several scientific research applications, including:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors , influencing gene expression and cellular processes. Its effects are mediated through the modulation of hormonal pathways and enzyme activities , leading to various biological outcomes.
Comparison with Similar Compounds
Estrone: A naturally occurring estrogen with a similar steroidal structure.
Estradiol: Another natural estrogen with potent biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Comparison: 3-Methoxyestra-1(10),2,4,8,14-pentaen-17-one is unique due to its specific methoxy substitution and conjugated double bonds, which confer distinct chemical and biological properties. Unlike natural estrogens, this compound’s synthetic nature allows for tailored modifications to enhance its desired effects and reduce unwanted side effects.
Properties
IUPAC Name |
(13S)-3-methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-7,11H,3,5,8-10H2,1-2H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDAWQFRJMIWHJ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C(C1=CCC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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